Fmoc-Phe(3-Me)-OH Fmoc-Phe(3-Me)-OH
Brand Name: Vulcanchem
CAS No.: 211637-74-0
VCID: VC21545168
InChI: InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)14-23(24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1
SMILES: Array
Molecular Formula: C25H23NO4
Molecular Weight: 401.5 g/mol

Fmoc-Phe(3-Me)-OH

CAS No.: 211637-74-0

Cat. No.: VC21545168

Molecular Formula: C25H23NO4

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Phe(3-Me)-OH - 211637-74-0

Specification

CAS No. 211637-74-0
Molecular Formula C25H23NO4
Molecular Weight 401.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid
Standard InChI InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)14-23(24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1
Standard InChI Key NJXPSSISZLAXRE-QHCPKHFHSA-N
Isomeric SMILES CC1=CC(=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Properties

Molecular Identity and Classification

Fmoc-Phe(3-Me)-OH belongs to the category of Fmoc-protected amino acids, specifically designed for peptide synthesis applications . It is identified by the CAS registry number 211637-74-0 and carries the IUPAC name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid. The compound features a chiral center with S-configuration at the α-carbon, maintaining the L-configuration of the parent amino acid phenylalanine. This stereochemical configuration is crucial for its incorporation into peptides that mimic naturally occurring proteins.

The molecular formula of Fmoc-Phe(3-Me)-OH is C₂₅H₂₃NO₄, indicating the presence of 25 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and four oxygen atoms . This composition reflects the combination of the Fmoc protecting group, the amino acid core, and the methylated phenyl ring that collectively define the structure and reactivity of this compound.

Physical and Chemical Characteristics

Fmoc-Phe(3-Me)-OH has a molecular weight of 401.5 g/mol, which positions it among medium-sized building blocks used in peptide chemistry . Commercial preparations of this compound typically maintain a purity standard exceeding 98%, ensuring reliable results in sensitive applications like peptide synthesis . The compound demonstrates good solubility in organic solvents commonly used in peptide chemistry, with specific solubility reported as 100 mg per 0.5 ml of dimethylformamide (DMF) .

For optimal stability and shelf life, Fmoc-Phe(3-Me)-OH requires storage at temperatures between 2-8°C, although it can be shipped at room temperature without significant degradation . These storage requirements align with those of many other Fmoc-protected amino acids, reflecting the need to preserve the integrity of the protecting group and prevent unwanted chemical reactions during storage.

Table 1 summarizes the key chemical and physical properties of Fmoc-Phe(3-Me)-OH:

PropertyValue
CAS Number211637-74-0
Molecular FormulaC₂₅H₂₃NO₄
Molecular Weight401.5 g/mol
IUPAC Name(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid
Purity (Commercial)>98%
Storage Conditions2-8°C
Solubility100mg/0.5ml DMF
Shipping ConditionRoom temperature

Applications in Peptide Synthesis and Research

Role in Solid-Phase Peptide Synthesis

Fmoc-Phe(3-Me)-OH is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as a specialized building block for incorporating 3-methylphenylalanine residues into peptide sequences. The Fmoc protection strategy is particularly valuable in SPPS because it allows for mild deprotection conditions that preserve the integrity of growing peptide chains and sensitive side-chain protecting groups. The presence of the Fmoc group prevents unwanted reactions at the amino terminus during synthesis, enabling the controlled addition of amino acids in the desired sequence.

Comparison with Related Compounds

Understanding the relationship between Fmoc-Phe(3-Me)-OH and similar compounds provides valuable context for appreciating its unique properties and applications. Table 2 compares Fmoc-Phe(3-Me)-OH with several related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Difference from Fmoc-Phe(3-Me)-OH
Fmoc-Phe(3-Me)-OHC₂₅H₂₃NO₄401.5Reference compound
Fmoc-Phe-OHC₂₄H₂₁NO₄387.43Lacks the methyl group on the phenyl ring
Fmoc-N-Me-D-Phe(3-carbamoyl)-OHC₂₆H₂₄N₂O₅444.5Has N-methylation, a carbamoyl group at position 3, and D-configuration
Fmoc-Phe(4-Me)-OHC₂₅H₂₃NO₄401.5Methyl group at position 4 instead of position 3 on the phenyl ring

Fmoc-Phe-OH represents the unmodified version lacking any substituents on the phenyl ring . This compound serves as the standard phenylalanine building block in peptide synthesis, with a molecular weight of 387.43 g/mol, slightly lower than that of Fmoc-Phe(3-Me)-OH due to the absence of the methyl group. The structural differences between these compounds highlight the specific contribution of the 3-methyl substitution to the properties of Fmoc-Phe(3-Me)-OH.

Fmoc-N-Me-D-Phe(3-carbamoyl)-OH represents a more extensively modified derivative featuring N-methylation, a carbamoyl group at position 3 of the phenyl ring, and D-configuration at the α-carbon . With a molecular weight of 444.5 g/mol, this compound introduces additional structural constraints and functional groups that significantly alter the properties of the resulting peptides. These modifications can have profound effects on peptide conformation, stability, and biological activity.

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